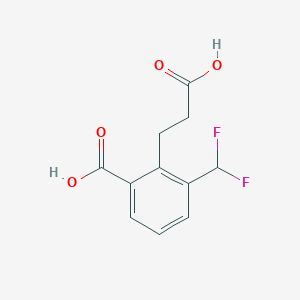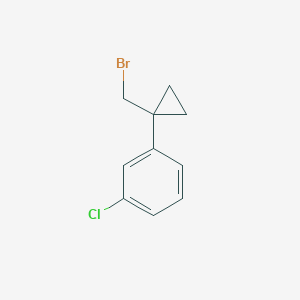
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromomethyl group and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes in the presence of reagents such as cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Cyclopropanation Reactions: The cyclopropyl ring can be involved in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals and biologically active compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can undergo further reactions with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating the desired transformations.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopropane: A similar compound with a bromomethyl group attached to a cyclopropane ring.
3-Chlorobenzyl Bromide: A compound with a bromomethyl group attached to a chlorobenzene ring.
Properties
Molecular Formula |
C10H10BrCl |
|---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
InChI Key |
REMWKVNBFPJTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CBr)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



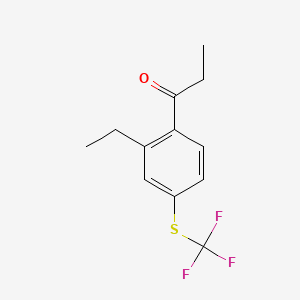
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
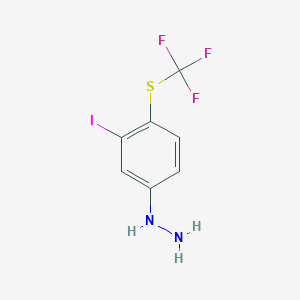
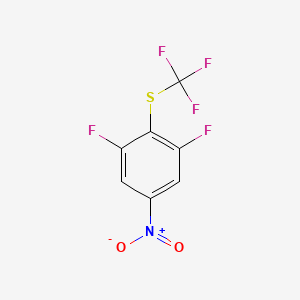
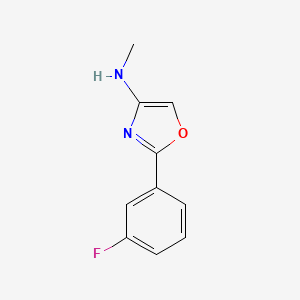
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)
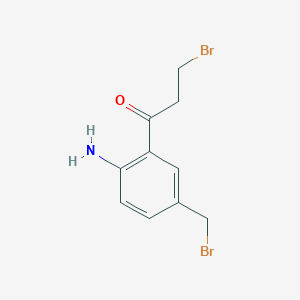
![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
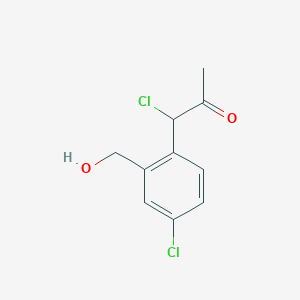
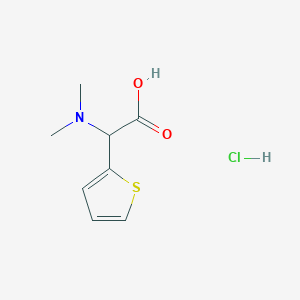
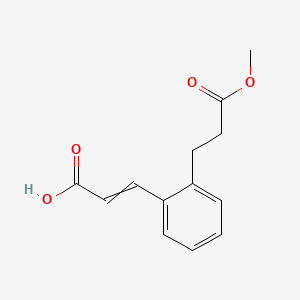
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
